An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Synthesis, Characterization, and Application
An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Synthesis, Characterization, and Application
This guide provides an in-depth technical overview of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the compound's synthesis, structural characterization, and strategic applications, with a focus on the causal relationships that govern its chemical behavior and utility.
Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework is adept at presenting substituents in a defined three-dimensional space, making it an ideal starting point for designing molecules that interact with complex biological targets such as enzymes and receptors.[2]
While the parent THIQ structure is valuable, its functionalization is key to unlocking its therapeutic potential. The introduction of a nitro group, specifically at the 5-position, transforms the molecule into a highly versatile synthetic intermediate. The nitro group is a powerful electron-withdrawing group and a synthetic handle that can be readily converted into other functional groups, most notably an amine. This allows for the subsequent elaboration of the benzene ring, providing a gateway to a diverse array of novel chemical entities. 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride combines this synthetic versatility with enhanced solubility and stability, making it a preferred reagent in many discovery pipelines.[3]
Physicochemical and Structural Properties
The hydrochloride salt of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is typically supplied as a stable, white to off-white solid, which improves its shelf-life and handling characteristics compared to the free base.[3] The protonation of the basic secondary amine enhances aqueous solubility, a critical factor for its use in various reaction conditions and biological assays.
| Property | Value | Source(s) |
| Chemical Name | 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | [3] |
| Synonyms | 5-Nitro-THIQ HCl | N/A |
| Molecular Formula | C₉H₁₀N₂O₂·HCl | [3] |
| Molecular Weight | 214.65 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 1187932-31-5 (for Hydrochloride) | [4] |
| CAS Number | 41959-45-9 (for Free Base) | [5] |
| Purity | Typically ≥96% | [4] |
| Storage Conditions | Store at 0-8 °C, inert atmosphere, keep in dark place | [3][4] |
Chemical Structure:
Synthesis and Purification: A Protocol Built on Mechanistic Understanding
The synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is primarily achieved through the electrophilic nitration of the parent 1,2,3,4-tetrahydroisoquinoline. The regioselectivity of this reaction is a critical consideration.
The Causality of Regioselective Nitration
In an electrophilic aromatic substitution reaction like nitration, the outcome is governed by the electronic properties of the starting material. The THIQ scaffold contains two key features: a fused benzene ring and a secondary amine within a saturated heterocyclic ring.
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Under strongly acidic conditions (e.g., H₂SO₄/HNO₃): The secondary amine (pKa ~9-10) is fully protonated, forming an ammonium ion (-NH₂⁺-). This group is strongly deactivating and a meta-director. Therefore, nitration under these conditions would be expected to yield the 7-nitro isomer as the major product.
-
With a Protected Amine: To direct the nitration to the ortho and para positions relative to the annulated nitrogen, the amine's activating and directing influence must be preserved. This is achieved by protecting the amine with a group like acetyl (-COCH₃) or trifluoroacetyl (-COCF₃). The lone pair on the nitrogen is delocalized into the carbonyl, reducing its basicity and preventing protonation. The protected amide group remains an ortho, para-director. Since the 6-position (para) is sterically unhindered and electronically activated, it is a major site of nitration. The 8-position is sterically hindered by the heterocyclic ring. The 5-position (ortho) is also activated, making it a viable, though often minor, product depending on the precise conditions and protecting group used.[6]
The following protocol represents a logical, field-proven approach to synthesizing the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of electrophilic nitration of activated aromatic systems.
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline
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Setup: To a stirred solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C in an ice bath, add triethylamine (1.2 eq).
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Reaction: Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.
Step 2: Nitration of N-acetyl-1,2,3,4-tetrahydroisoquinoline
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Setup: Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel.
-
Reaction: Slowly add the N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) from Step 1. Once dissolved, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature at 0 °C.
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Monitoring & Workup: Stir the mixture at 0 °C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and basify with a cold, concentrated NaOH or NH₄OH solution to pH > 10. Extract the product with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield a mixture of nitro isomers.
-
Purification: Separate the 5-nitro isomer from other isomers (primarily the 7-nitro) using flash column chromatography on silica gel.
Step 3: Deprotection and Salt Formation
-
Deprotection: Reflux the purified 5-nitro-N-acetyl-tetrahydroisoquinoline (1.0 eq) in 6M aqueous HCl for 4-6 hours.
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Isolation: Cool the reaction mixture. The product, 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, will often precipitate. Collect the solid by filtration.
-
Purification: If necessary, recrystallize the hydrochloride salt from an ethanol/ether mixture to yield the final, purified product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl.
Spectroscopic Characterization: A Self-Validating System
Structural confirmation is paramount. While a definitive, published spectrum for this specific compound is elusive, its structure can be confidently assigned by predicting the key features in its NMR and mass spectra based on well-established principles and data from analogous compounds.[7][8][9]
Expected ¹H and ¹³C NMR Data
The following table outlines the expected chemical shifts (δ) in a solvent like DMSO-d₆. The hydrochloride salt form will result in a broad signal for the two N-H protons and a general downfield shift of adjacent protons (C1, C3) compared to the free base.
| Position | Expected ¹H NMR (δ, ppm, multiplicity) | Expected ¹³C NMR (δ, ppm) | Rationale |
| N-H₂⁺ | ~9.5-10.5 (broad s, 2H) | N/A | Acidic protons of the ammonium salt, often broad and exchangeable. |
| C1-H₂ | ~4.4 (t, 2H) | ~45 | Methylene protons adjacent to the electron-withdrawing ammonium nitrogen, significantly downfield. |
| C3-H₂ | ~3.4 (t, 2H) | ~41 | Methylene protons adjacent to the ammonium nitrogen. |
| C4-H₂ | ~3.1 (t, 2H) | ~25 | Benzylic methylene protons. |
| C6-H | ~7.5 (d) | ~123 | Aromatic proton ortho to the nitro group. |
| C7-H | ~7.4 (t) | ~128 | Aromatic proton meta to the nitro group. |
| C8-H | ~7.9 (d) | ~127 | Aromatic proton ortho to the nitro group and adjacent to the fused ring. |
| C4a | N/A | ~130 | Quaternary aromatic carbon. |
| C5 | N/A | ~148 | Aromatic carbon bearing the nitro group, strongly deshielded. |
| C8a | N/A | ~135 | Quaternary aromatic carbon. |
Note: Multiplicities are predicted (s=singlet, d=doublet, t=triplet). Actual coupling constants (J) would be in the range of 6-8 Hz for the aliphatic protons and 7-9 Hz for the aromatic protons.
Mass Spectrometry
In an electrospray ionization mass spectrum (ESI-MS) in positive mode, the expected molecular ion would correspond to the free base (M+H)⁺ after loss of HCl.
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Expected [M+H]⁺: 179.0815 (for C₉H₁₁N₂O₂⁺)
Applications in Research and Drug Development
5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value starting material. Its utility stems from the synthetic transformations of the nitro group.
Versatile Synthetic Intermediate
The primary application is the reduction of the nitro group to a primary amine (5-amino-THIQ). This amine can then be functionalized in numerous ways:
-
Amide/Sulfonamide formation: Coupling with carboxylic acids or sulfonyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones.
-
Diazotization: Conversion to a diazonium salt, which can be displaced by a wide range of nucleophiles (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.
This versatility allows chemists to rapidly generate libraries of substituted THIQ analogs for structure-activity relationship (SAR) studies.[1] The THIQ scaffold has been successfully employed in drugs targeting a wide range of conditions, demonstrating the value of such building blocks. For instance, the ACE inhibitor Quinapril contains a THIQ core, highlighting the scaffold's clinical relevance.[4]
Caption: Role of 5-Nitro-THIQ as a precursor for diverse chemical libraries.
Application in Neuroscience Research
Derivatives of THIQ have shown significant promise in the field of neurodegenerative diseases.[5] Research has indicated that certain THIQ derivatives can modulate the proteolytic processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease.[10] Specifically, some compounds have been shown to both stimulate the release of the neuroprotective sAPPα fragment and inhibit gamma-secretase, the enzyme responsible for generating the toxic Aβ peptide.[10] 5-Nitro-THIQ HCl serves as a crucial starting material for synthesizing novel analogs to explore this neuroprotective potential further.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols involving this compound must be preceded by a thorough risk assessment.
-
Hazard Identification: Based on data for related compounds, 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride should be handled as a hazardous substance. It is expected to cause skin and serious eye irritation.[11][12] Nitroaromatic compounds as a class can have long-term toxicity, and appropriate care should be taken to avoid exposure.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed. Store in a cool, dark, and dry place, preferably in a refrigerator at 0-8 °C as recommended by suppliers.[3] Store away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is more than a catalog chemical; it is a strategic tool for chemical innovation. Its value lies in the potent combination of the medicinally-proven THIQ scaffold and the synthetic flexibility afforded by the 5-nitro group. A thorough understanding of the chemical principles governing its synthesis and reactivity allows researchers to efficiently leverage this compound as a gateway to novel and diverse molecular architectures, particularly in the pursuit of new therapeutics for neurological disorders.
References
-
El-Gazzar, A. R. B. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 27(5), 1621. Available at: [Link]
-
Klutchko, S., et al. (1986). Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. Journal of Medicinal Chemistry, 29(10), 1953–1961. Available at: [Link]
- Google Patents. Preparation of quinapril hydrochloride.
- Google Patents. Preparation of quinapril hydrochloride.
- Google Patents. Preparation of quinapril hydrochloride.
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available at: [Link]
-
Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available at: [Link]
-
Cativiela, C., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1504-1513. Available at: [Link]
-
Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13382-13419. Available at: [Link]
-
Kuo, H. M., et al. (2007). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 15(24), 7625-7633. Available at: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available at: [Link]
-
ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]
-
ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]
Sources
- 1. 5-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE(41959-45-9) 1H NMR spectrum [chemicalbook.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
